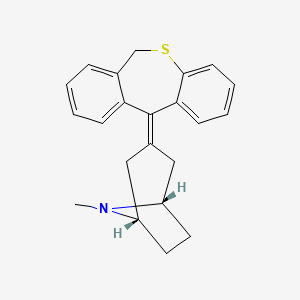

Tropatepine

Description

Properties

Molecular Formula |

C22H23NS |

|---|---|

Molecular Weight |

333.5 g/mol |

IUPAC Name |

(1S,5S)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane |

InChI |

InChI=1S/C22H23NS/c1-23-17-10-11-18(23)13-16(12-17)22-19-7-3-2-6-15(19)14-24-21-9-5-4-8-20(21)22/h2-9,17-18H,10-14H2,1H3/t17-,18-/m0/s1 |

InChI Key |

JOQKFRLFXDPXHX-ROUUACIJSA-N |

Isomeric SMILES |

CN1[C@H]2CC[C@H]1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2 |

Canonical SMILES |

CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2 |

Synonyms |

3-dibenzo(b,e)thiepin-11(6H)-ylidene- 1 alpha H,5 alpha H-tropane Lepticur tropatepine |

Origin of Product |

United States |

Foundational & Exploratory

Tropatepine's Mechanism of Action in the Central Nervous System: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The principal mechanism of action of tropatepine in the CNS is the competitive antagonism of muscarinic acetylcholine receptors.[4][5] In conditions such as Parkinson's disease, a relative overactivity of the cholinergic system occurs due to the degeneration of dopaminergic neurons in the nigrostriatal pathway. This imbalance contributes to the motor symptoms of the disease.[6] this compound redresses this imbalance by blocking the action of acetylcholine at postsynaptic muscarinic receptors on striatal neurons.[6]

This compound is considered a non-selective muscarinic antagonist, with activity at multiple subtypes.[4] The M1, M2, and M3 receptor subtypes are thought to be the most clinically relevant targets for its effects in both the CNS and the periphery.[4]

-

M1 Receptor Antagonism: M1 receptors are highly expressed in the cerebral cortex and hippocampus and are involved in cognitive processes. In the striatum, M1 receptors are located on medium spiny neurons, and their blockade is a key component of the therapeutic effect of anticholinergic drugs in Parkinson's disease.[6]

-

M2 Receptor Antagonism: M2 receptors are found in the heart and also act as presynaptic autoreceptors in the CNS, inhibiting acetylcholine release.[4]

-

M3 Receptor Antagonism: M3 receptors are primarily located in smooth muscles and glands.[4]

Quantitative Data: Receptor Binding Profile

A comprehensive understanding of a drug's mechanism of action requires quantitative data on its binding affinity for its targets. This data is typically presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Despite extensive literature searches, specific Ki or IC50 values for this compound at the five human muscarinic receptor subtypes (M1-M5) and dopamine receptor subtypes (D1-D5) are not publicly available.

For a complete pharmacological assessment, these values would be determined through radioligand binding assays and presented as follows:

Table 1: Hypothetical Receptor Binding Affinity Profile of this compound (Ki in nM)

| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |

| Muscarinic | |||

| M1 | Data not available | Atropine | ~1-2 |

| M2 | Data not available | Atropine | ~1-2 |

| M3 | Data not available | Atropine | ~1-2 |

| M4 | Data not available | Atropine | ~1-2 |

| M5 | Data not available | Atropine | ~1-2 |

| Dopaminergic | |||

| D1 | Data not available | Haloperidol | ~10-20 |

| D2 | Data not available | Haloperidol | ~1-2 |

| D3 | Data not available | Haloperidol | ~1-2 |

| D4 | Data not available | Haloperidol | ~5-10 |

| D5 | Data not available | Haloperidol | ~10-20 |

Note: The reference compound Ki values are approximate and can vary between studies.

Signaling Pathways

The antagonism of muscarinic receptors by this compound disrupts the downstream signaling cascades normally initiated by acetylcholine. The specific consequences depend on the receptor subtype and the G-protein to which it couples.

-

M1, M3, and M5 Receptor Blockade: These receptors are coupled to Gq/11 proteins. Their activation by acetylcholine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking these receptors, this compound inhibits this signaling pathway, leading to a reduction in neuronal excitability.

Caption: this compound blocks M1/M3/M5 receptor signaling.

-

M2 and M4 Receptor Blockade: These receptors are coupled to Gi/o proteins. Their activation by acetylcholine inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. M2 and M4 receptors can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization and reduced neuronal firing. This compound's antagonism of these receptors would therefore lead to an increase in adenylyl cyclase activity and a decrease in GIRK channel opening, resulting in increased neuronal excitability.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. An Evidence-Based Update on Anticholinergic Use for Drug-Induced Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Tropatepine Hydrochloride: A Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropatepine hydrochloride is a synthetic anticholinergic agent with a primary application in the management of Parkinson's disease and, notably, in the treatment of extrapyramidal side effects induced by neuroleptic medications.[1][2] Its therapeutic action is rooted in its antagonism of muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the current understanding of this compound hydrochloride's pharmacological profile, including its mechanism of action, pharmacodynamics, and pharmacokinetics, based on available preclinical and clinical data. While specific quantitative data on receptor binding affinities and detailed pharmacokinetic parameters are limited in publicly accessible literature, this document synthesizes the existing knowledge to support further research and development.

Mechanism of Action

This compound hydrochloride functions as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[3] By blocking these receptors, it inhibits the physiological effects of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems.[3] There are five subtypes of muscarinic receptors (M1-M5), and this compound's clinical effects are believed to be primarily mediated through its interaction with the M1, M2, and M3 subtypes.[3]

-

M1 Receptor Antagonism: M1 receptors are predominantly located in the central nervous system (CNS). Their blockade by this compound is thought to contribute to the restoration of the cholinergic-dopaminergic balance in the brain, which is disrupted in conditions like Parkinson's disease and by dopamine-blocking antipsychotic drugs. This action helps to alleviate symptoms such as muscle rigidity and tremors.[2][3]

-

M2 Receptor Antagonism: M2 receptors are primarily found in the heart.[3] Antagonism of these receptors can lead to an increase in heart rate (tachycardia).[3]

-

M3 Receptor Antagonism: M3 receptors are widely distributed in smooth muscles, including those in the gastrointestinal and urinary tracts, as well as in exocrine glands.[3] Blockade of M3 receptors leads to smooth muscle relaxation and a reduction in glandular secretions, which can manifest as side effects like dry mouth and constipation.[3]

Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism

Pharmacodynamics

The pharmacodynamic effects of this compound hydrochloride are a direct consequence of its anticholinergic properties.

Central Nervous System Effects

By antagonizing M1 receptors in the CNS, this compound helps to mitigate the motor disturbances associated with an overactive cholinergic system.[2][3] This is particularly relevant in the treatment of extrapyramidal symptoms (EPS) such as akathisia, dystonia, and parkinsonism that can arise from treatment with neuroleptic drugs.[1][4] Clinical observations suggest that this compound has a notable effect on akathisia.[1]

Peripheral Effects

The peripheral anticholinergic effects of this compound are mediated by the blockade of M2 and M3 receptors and are generally considered side effects. These can include:

-

Cardiovascular: Increased heart rate.[3]

-

Gastrointestinal: Decreased motility and secretions, potentially leading to constipation and dry mouth.[3]

-

Ocular: Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).

-

Genitourinary: Urinary retention.

Pharmacokinetics

Absorption and Administration

This compound hydrochloride has been administered both orally and via injection.[1][4] In a clinical study, the average oral dose was approximately 20 mg.[1][4] The onset of action for orally administered this compound is reported to be within 30 to 60 minutes, with a duration of effect lasting several hours.[2]

Metabolism

Preclinical studies in rats have identified two major metabolites of this compound:

-

Northis compound: Formed through N-demethylation of the tropane ring.

-

This compound S-oxide: Formed through oxidation of the sulfur atom in the dibenzothiepine ring.

The identification of these metabolites suggests that this compound undergoes significant metabolism.[3] The specific cytochrome P450 (CYP) enzymes responsible for these transformations have not been elucidated.

Excretion

Metabolites of this compound have been identified in the bile and urine of rats, indicating that both renal and hepatic pathways are involved in its elimination.[3]

Experimental Protocols

Metabolite Identification in Rats (Adapted from Arnoux et al., 1986)

-

Animal Model: Male Wistar rats.

-

Dosing: A single oral dose of 100 mg/kg this compound hydrochloride.

-

Sample Collection: Bile and urine were collected for analysis.

-

Extraction: A double extraction with hexane followed by back-extraction into hydrochloric acid was performed.

-

Analytical Method: High-performance liquid chromatography (HPLC) with UV detection at 229 nm was used for the simultaneous determination of this compound and its metabolites. The detection limit was approximately 15 ng/ml.

-

Metabolite Identification: Gas chromatography-mass spectrometry (GC-MS) was used to confirm the identity of the metabolites.[3]

Clinical Use and Efficacy

This compound hydrochloride has been clinically used for its antiparkinsonian activity, particularly in managing neuroleptic-induced extrapyramidal syndromes.[1][4] A clinical study involving 218 patients (184 oral, 34 injection) demonstrated its efficacy in this indication.[1][4] The study reported that this compound's activity was similar to other synthetic antiparkinsonian drugs for akineto-hypertonia and tremor, and superior for akathisia and, to a lesser extent, for abnormal dyskinetic movements.[1] The average prescribed oral dose was around 20 mg.[1][4] The drug was reported to be well-tolerated.[1]

Experimental Protocols

Clinical Study in Neuroleptic-Induced Extrapyramidal Syndromes (Adapted from Lambert et al., 1976)

-

Patient Population: 218 patients with extrapyramidal syndromes induced by neuroleptic treatment.

-

Drug Administration: this compound hydrochloride was administered orally to 184 patients and by injection to 34 patients.

-

Dosage: The average oral dose was approximately 20 mg.

-

Efficacy Assessment: The activity of this compound hydrochloride on akineto-hypertonia, tremor, akathisia, and abnormal dyskinetic movements was compared to other synthetic antiparkinsonian drugs.

-

Safety Assessment: Clinical and biological examinations were performed to assess tolerance and potential toxic effects.[1][4]

Quantitative Data Summary

As of the latest literature review, specific quantitative data on the binding affinities (e.g., Ki, IC50) of this compound hydrochloride for muscarinic receptor subtypes and detailed human pharmacokinetic parameters are not available in the public domain. The following table summarizes the available qualitative and semi-quantitative information.

| Parameter | Value/Description | Species | Reference |

| Mechanism of Action | Non-selective muscarinic acetylcholine receptor antagonist | In vitro/In vivo | [3] |

| Primary Targets | M1, M2, M3 muscarinic receptors | In vitro/In vivo | [3] |

| Clinical Indication | Neuroleptic-induced extrapyramidal syndrome | Human | [1][4] |

| Typical Oral Dose | Approx. 20 mg | Human | [1][4] |

| Metabolites | Northis compound, this compound S-oxide | Rat | [3] |

| Routes of Elimination | Biliary and Urinary | Rat | [3] |

Logical Relationships and Workflows

Drug Development and Evaluation Workflow

Conclusion and Future Directions

This compound hydrochloride is an established anticholinergic agent with a clear role in managing the extrapyramidal side effects of neuroleptic medications. Its mechanism as a non-selective muscarinic antagonist is well-understood in a qualitative sense. However, the lack of publicly available, detailed quantitative data on its receptor interaction profile and pharmacokinetics represents a significant knowledge gap. Future research efforts should be directed towards:

-

Quantitative Receptor Pharmacology: Determining the binding affinities (Ki) and functional potencies (IC50, pA2) of this compound and its metabolites at all five human muscarinic receptor subtypes. This will provide a more precise understanding of its selectivity and potential for off-target effects.

-

Pharmacokinetic Studies: Conducting comprehensive pharmacokinetic studies in both preclinical species and humans to determine key parameters such as bioavailability, half-life, volume of distribution, and clearance.

-

Metabolic Profiling: Identifying the specific CYP450 enzymes responsible for the metabolism of this compound to aid in predicting potential drug-drug interactions.

A more complete quantitative pharmacological profile will be invaluable for optimizing the therapeutic use of this compound hydrochloride and for the development of next-generation anticholinergic agents with improved efficacy and safety profiles.

References

- 1. Effects of some alpha-adrenoceptor agonists and antagonists on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]

Tropatepine's Anticholinergic Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tropatepine is an anticholinergic drug employed in the treatment of Parkinson's disease and drug-induced extrapyramidal syndromes.[2][3] Its therapeutic efficacy is derived from its ability to antagonize muscarinic acetylcholine receptors, thereby counteracting the effects of the neurotransmitter acetylcholine.[1] Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are integral to the parasympathetic nervous system and are also present in the central nervous system.[4][5] There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling mechanisms. This compound is understood to be a non-selective antagonist, with its clinically relevant effects attributed to its action on M1, M2, and M3 receptors.[1]

This guide serves as a technical resource for researchers and professionals in drug development, offering a detailed examination of this compound's anticholinergic properties.

Quantitative Pharmacological Data

Precise quantitative data on the binding affinity (Ki) and functional antagonism (IC50 or pA2) of this compound for each muscarinic receptor subtype are essential for a comprehensive understanding of its pharmacological profile. While specific experimental values for this compound are not available in the public domain, the following tables illustrate the standard format for presenting such data.

Table 1: Muscarinic Receptor Binding Affinity of this compound (Hypothetical Data)

| Receptor Subtype | Radioligand | Tissue/Cell Line Source | Ki (nM) |

| M1 | [3H]-Pirenzepine | Human recombinant (CHO cells) | Data not available |

| M2 | [3H]-AF-DX 384 | Human recombinant (CHO cells) | Data not available |

| M3 | [3H]-4-DAMP | Human recombinant (CHO cells) | Data not available |

| M4 | [3H]-Pirenzepine | Human recombinant (CHO cells) | Data not available |

| M5 | [3H]-NMS | Human recombinant (CHO cells) | Data not available |

Table 2: Functional Antagonism of this compound at Muscarinic Receptors (Hypothetical Data)

| Receptor Subtype | Agonist | Functional Assay | pA2 / IC50 (nM) |

| M1 | Carbachol | Phosphoinositide turnover | Data not available |

| M2 | Carbachol | Inhibition of cAMP accumulation | Data not available |

| M3 | Carbachol | Calcium mobilization | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to determine the anticholinergic properties of this compound.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the M1, M2, and M3 muscarinic receptor subtypes.

3.1.1. Materials:

-

Membrane preparations from cells stably expressing human M1, M2, or M3 receptors (e.g., CHO or HEK293 cells).

-

Radioligands: [3H]-Pirenzepine (for M1), [3H]-AF-DX 384 (for M2), [3H]-4-DAMP (for M3).

-

Non-labeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

3.1.2. Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a single concentration of the radioligand (typically at its Kd value), and varying concentrations of unlabeled this compound.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay for Muscarinic Antagonism (Schild Analysis)

This protocol determines the potency of this compound as a functional antagonist at M3 muscarinic receptors using a calcium mobilization assay.

3.2.1. Materials:

-

Cells stably expressing human M3 muscarinic receptors (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Carbachol (a muscarinic agonist).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescent plate reader.

3.2.2. Procedure:

-

Cell Preparation: Plate the M3-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a set period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add increasing concentrations of carbachol to the wells and measure the resulting change in fluorescence, which corresponds to intracellular calcium mobilization.

-

Data Analysis: Construct concentration-response curves for carbachol in the absence and presence of different concentrations of this compound. Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the this compound concentration. The x-intercept of the resulting linear regression provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (Kb). A slope of 1 is indicative of competitive antagonism.

Signaling Pathways and Visualizations

This compound exerts its effects by blocking the canonical signaling pathways of muscarinic receptors.

M1 and M3 Muscarinic Receptor Signaling Pathway (Gq/11-coupled)

M1 and M3 receptors couple to Gq/11 proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: M1/M3 receptor signaling pathway and its inhibition by this compound.

M2 Muscarinic Receptor Signaling Pathway (Gi/o-coupled)

M2 receptors couple to Gi/o proteins. Activation by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly open G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Caption: M2 receptor signaling pathway and its blockade by this compound.

Experimental Workflow for Determining this compound's Anticholinergic Profile

The following diagram outlines the logical flow of experiments to characterize the anticholinergic properties of a compound like this compound.

Caption: Workflow for characterizing the anticholinergic profile of this compound.

Conclusion

This compound is a clinically utilized anticholinergic agent that functions as a non-selective muscarinic receptor antagonist. While its general mechanism of action is established, a detailed quantitative characterization of its interaction with muscarinic receptor subtypes is not currently available in the public literature. This guide has provided the standard experimental frameworks for obtaining such critical data, including radioligand binding assays and in vitro functional studies. The provided diagrams of the M1/M3 and M2 signaling pathways illustrate the molecular mechanisms that are inhibited by this compound. A comprehensive understanding of its receptor affinity and functional antagonism profile would be invaluable for optimizing its therapeutic use and for the development of future, more selective anticholinergic agents. Further research to quantify the binding and functional parameters of this compound at all five muscarinic receptor subtypes is strongly encouraged.

References

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 5. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Tropatepine Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropatepine is an anticholinergic agent utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine receptors (mAChRs).[2][3] Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the SAR of this compound, drawing upon available data for the parent compound and related tropane alkaloids. It also details the key experimental protocols for assessing the pharmacological activity of these compounds.

Core Structure of this compound

This compound's chemical architecture is a fusion of two key pharmacophoric moieties: a rigid tropane scaffold and a bulky dibenzo[b,e]thiepin group. This unique combination dictates its interaction with muscarinic receptors.

-

(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octane: This is the tropane ring system, a bicyclic amine that provides the foundational structure for a wide range of anticholinergic drugs.

-

Dibenzo[b,e]thiepin-11(6H)-ylidene: This tricyclic system is attached to the 3-position of the tropane ring and is a critical component for receptor binding.

Inferred Structure-Activity Relationships

Based on the broader knowledge of tropane alkaloid SAR, the following relationships can be inferred for this compound and its potential derivatives:

The Tropane Moiety

-

Stereochemistry: The stereochemistry of the substituent at the 3-position of the tropane ring is a critical determinant of muscarinic antagonist activity. For many tropane esters, the 3α-configuration (tropine) is known to be more potent than the 3β-configuration (pseudotropine). While this compound itself is not an ester, the spatial arrangement of the bulky dibenzothiepin group relative to the tropane ring is crucial for optimal receptor interaction.

-

The Nitrogen Atom: The tertiary amine in the tropane ring is essential for activity. It is protonated at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue in the binding pocket of muscarinic receptors.

-

N-Substitution: The methyl group on the nitrogen of the tropane ring is common in many natural and synthetic anticholinergics. Altering this substituent can impact potency and selectivity. Larger alkyl groups or other functionalities could modulate the compound's interaction with the receptor and its pharmacokinetic properties. Quaternization of the nitrogen generally leads to increased potency but reduced ability to cross the blood-brain barrier.

The Dibenzo[b,e]thiepin Moiety

-

Bulky Group: The large, lipophilic dibenzo[b,e]thiepin group is believed to occupy a hydrophobic region of the muscarinic receptor binding pocket. Modifications to this group, such as the introduction of substituents on the aromatic rings (e.g., halogens, alkyl, or alkoxy groups), would be expected to influence binding affinity and potentially selectivity across the five muscarinic receptor subtypes (M1-M5).

-

Thiepin Ring: The sulfur atom in the thiepin ring may contribute to the overall electronic and conformational properties of the molecule, influencing its interaction with the receptor. Replacement of the sulfur with other heteroatoms (e.g., oxygen, nitrogen) would likely have a significant impact on activity.

Quantitative Data Summary

As previously stated, specific SAR studies detailing the quantitative pharmacological data (e.g., Ki, IC50, EC50) for a series of this compound derivatives are not available in the cited literature. The following table summarizes the known pharmacological classification of this compound.

| Compound | Target(s) | Activity | Therapeutic Area |

| This compound | Muscarinic Acetylcholine Receptors (M1, M2, M3) | Antagonist | Parkinson's Disease, Extrapyramidal Symptoms |

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Muscarinic Receptor Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the different muscarinic receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for M1-M5 receptors.

Materials:

-

Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Test compound (e.g., this compound) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound at varying concentrations or the non-specific binding control. The total assay volume is typically 200-250 µL.

-

Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assay: Calcium Mobilization

This assay measures the ability of a compound to antagonize the agonist-induced increase in intracellular calcium, a downstream effect of M1, M3, and M5 receptor activation.

Objective: To determine the functional potency (IC50 or pA2) of the test compound as a muscarinic antagonist.

Materials:

-

Cells stably expressing a muscarinic receptor subtype that couples to Gq (e.g., CHO-M3 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Muscarinic agonist (e.g., carbachol).

-

Test compound (e.g., this compound) at various concentrations.

-

A fluorescence plate reader (e.g., FLIPR).

Procedure:

-

Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a predetermined time.

-

Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically the EC80) to all wells simultaneously using the fluorescence plate reader.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time. The peak fluorescence response corresponds to the increase in intracellular calcium.

-

Data Analysis: Plot the agonist-induced response as a function of the test compound concentration. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response.

Visualizations

Signaling Pathway of Muscarinic Antagonism

Caption: this compound's mechanism as a muscarinic antagonist.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Logical Relationship of SAR

Caption: Key structural determinants of this compound's activity.

References

- 1. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Tropatepine: An Uncharted Territory in Anti-Inflammatory Research

Despite emerging suggestions of potential anti-inflammatory properties, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth research and quantitative data on the anti-inflammatory effects of Tropatepine. While the compound is a well-established anticholinergic agent used in the management of Parkinson's disease and other movement disorders, its role in immunological pathways remains largely unexplored. [1][2][3][4][5]

Currently, the available information is limited to preliminary observations. One source notes that some studies have indicated this compound may reduce inflammation in cell cultures, but specific details regarding the experimental models, methodologies, and the magnitude of these effects are not provided.[1] This scarcity of data prevents a thorough analysis of its potential mechanisms of action against inflammation, the signaling pathways it might modulate, and any quantifiable impact on inflammatory markers.

This compound's primary pharmacological action is as a non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, and M3).[2] Its therapeutic effects in movement disorders are attributed to the reduction of cholinergic activity in the central nervous system.[2][4] While there is a known interplay between the cholinergic and immune systems, the specific implications of this compound's receptor antagonism on inflammatory processes have not been elucidated in dedicated studies.

The creation of a detailed technical guide, as requested, necessitates robust experimental data. This would include, but is not limited to:

-

In vitro studies: Dose-response curves for the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in various immune cell types (e.g., macrophages, lymphocytes).

-

In vivo studies: Data from animal models of inflammatory diseases demonstrating a reduction in clinical scores, inflammatory cell infiltration, and tissue damage.

-

Mechanism of action studies: Investigations into the specific signaling pathways affected by this compound, such as NF-κB, MAPK, or JAK/STAT pathways.

-

Clinical trial data: Results from controlled clinical trials evaluating the efficacy and safety of this compound in patients with inflammatory conditions.

Without such foundational research, any discussion of this compound's anti-inflammatory effects remains speculative. Consequently, the development of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams is not feasible at this time.

Further investigation into this area is warranted to substantiate the initial suggestions of anti-inflammatory activity. Researchers and drug development professionals interested in this potential application of this compound would need to conduct foundational preclinical research to generate the necessary data to support any future development.

References

- 1. Buy this compound | 27574-24-9 [smolecule.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 5. [Efficacity of chlorhydrate of this compound on Parkinsonian symptomatology] - PubMed [pubmed.ncbi.nlm.nih.gov]

Tropatepine: An In-Depth Analysis of its Role in Cholinergic Neurotransmission

A Technical Guide for Researchers and Drug Development Professionals

Initial Premise: This guide was initially commissioned to explore the role of tropatepine as an acetylcholinesterase (AChE) inhibitor. However, a comprehensive review of the scientific literature reveals that this compound's primary and well-established mechanism of action is not the inhibition of acetylcholinesterase. Instead, this compound functions as a potent anticholinergic agent , specifically a muscarinic acetylcholine receptor antagonist .[1]

This guide has been adapted to provide a scientifically accurate, in-depth technical overview of this compound's established pharmacology. While the initial premise of AChE inhibition could not be substantiated, this document will provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's true mechanism of action, its therapeutic applications, and the experimental basis for these findings.

Executive Summary

This compound is a therapeutic agent primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its clinical efficacy stems from its ability to block muscarinic acetylcholine receptors, thereby reducing the effects of acetylcholine in the central and peripheral nervous systems. This action helps to restore the balance of neurotransmitter activity that is disrupted in these neurological conditions. There is currently no robust scientific evidence in peer-reviewed literature to suggest that this compound exerts its therapeutic effects through the inhibition of acetylcholinesterase. In fact, the actions of anticholinergics and acetylcholinesterase inhibitors are pharmacologically opposite.[2][3] Acetylcholinesterase inhibitors increase the concentration of acetylcholine in the synaptic cleft, while anticholinergics like this compound block the receptors that acetylcholine acts upon.[2][4]

This compound's Mechanism of Action: Muscarinic Receptor Antagonism

This compound's interaction with the cholinergic system is centered on its binding to and blockade of muscarinic acetylcholine receptors.

Signaling Pathway of Cholinergic Neurotransmission and the Action of this compound:

Caption: Cholinergic signaling and the antagonistic action of this compound.

As depicted in the diagram, acetylcholine (ACh) is synthesized in the presynaptic neuron, released into the synaptic cleft, and binds to muscarinic receptors on the postsynaptic neuron, leading to a cellular response. Acetylcholinesterase (AChE) in the synaptic cleft rapidly hydrolyzes ACh to terminate the signal. This compound exerts its effect by competitively binding to the muscarinic receptor, thereby preventing ACh from binding and initiating a cellular response.

Quantitative Data

Experimental Protocols

The following are generalized protocols for assays that would be used to characterize a compound as a muscarinic antagonist, which is the true classification of this compound.

a. Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay determines the binding affinity of a test compound (like this compound) to muscarinic receptors.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for muscarinic acetylcholine receptors.

-

Materials:

-

Cell membranes prepared from a cell line expressing a specific muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M1 receptor).

-

Radioligand, e.g., [³H]N-methylscopolamine ([³H]NMS), a known muscarinic antagonist.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled antagonist, e.g., atropine.

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

In a series of tubes, add a constant amount of cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a saturating concentration of atropine.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Workflow for Radioligand Binding Assay:

Caption: Workflow for determining muscarinic receptor binding affinity.

b. Functional Assay for Muscarinic Receptor Antagonism

This assay measures the ability of a compound to inhibit the functional response induced by a muscarinic agonist.

-

Objective: To determine the functional potency of this compound as a muscarinic antagonist.

-

Materials:

-

A cell line expressing a specific muscarinic receptor subtype that is coupled to a measurable downstream signaling pathway (e.g., calcium mobilization via Gq-coupled receptors like M1, M3, M5).

-

A muscarinic agonist (e.g., carbachol).

-

Test compound: this compound.

-

A fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

A fluorescence plate reader.

-

-

Procedure:

-

Culture the cells in microplates and load them with the calcium indicator dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of the muscarinic agonist (carbachol).

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time.

-

Plot the agonist-induced response as a function of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 of this compound for inhibiting the functional response.

-

Conclusion

This compound is a clinically important drug whose therapeutic benefits are derived from its action as a muscarinic acetylcholine receptor antagonist. The initial premise that it functions as an acetylcholinesterase inhibitor is not supported by the available scientific evidence. For researchers and professionals in drug development, it is crucial to focus on its antagonist properties at muscarinic receptors to understand its clinical utility and to guide future research, such as the development of more selective antagonists with improved side-effect profiles. The experimental protocols detailed in this guide provide a framework for the characterization of such compounds.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. The difference between Cholinesterase inhibitors and Anticholinergics | Time of Care [timeofcare.com]

- 3. Concurrent use of anticholinergic drugs and cholinesterase inhibitors: register-based study of over 700,000 elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticholinergic - Wikipedia [en.wikipedia.org]

The Pharmacodynamic Profile of Tropatepine's Dibenzothiepin Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Pharmacodynamics of Tropatepine

This compound exerts its therapeutic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its dibenzothiepin structure contributes to its affinity for these receptors, sterically hindering the binding of the endogenous neurotransmitter, acetylcholine. This blockade of cholinergic transmission is particularly relevant in the basal ganglia, where an imbalance between dopaminergic and cholinergic activity contributes to the motor symptoms of Parkinson's disease.

The antagonism is not uniform across all muscarinic receptor subtypes. This compound exhibits a notable interaction with M1, M2, and M3 receptors, which are widely distributed throughout the central and peripheral nervous systems.

-

M1 Receptor Antagonism: Primarily located in the central nervous system, the blockade of M1 receptors by this compound is thought to contribute to the restoration of dopaminergic-cholinergic balance, alleviating tremor and rigidity.

-

M2 Receptor Antagonism: Found in the heart and presynaptically on neurons, M2 receptor blockade can lead to effects on heart rate and modulation of acetylcholine release.

-

M3 Receptor Antagonism: Located in smooth muscle and glands, antagonism of M3 receptors underlies some of the peripheral side effects of this compound, such as dry mouth and blurred vision, but also contributes to its therapeutic effects in conditions characterized by smooth muscle spasms.

The unique spatial arrangement and electronic properties conferred by the dibenzothiepin moiety are hypothesized to influence its binding kinetics and potential for subtype selectivity, distinguishing it from other anticholinergic agents.

Quantitative Pharmacodynamic Data

As of the latest literature review, specific public domain data on the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) for this compound at various muscarinic receptor subtypes are not available. However, to provide a comparative context for researchers, the following tables summarize typical binding affinities and functional potencies for other well-characterized anticholinergic drugs.

Table 1: Representative Muscarinic Receptor Binding Affinities (Ki, nM) of Common Anticholinergic Agents

| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M4 Receptor (Ki, nM) | M5 Receptor (Ki, nM) |

| Atropine | 0.1 - 1.0 | 1.0 - 2.0 | 0.1 - 0.5 | 0.5 - 1.5 | 0.2 - 1.0 |

| Scopolamine | 0.1 - 0.5 | 0.3 - 1.0 | 0.1 - 0.4 | 0.2 - 0.8 | 0.1 - 0.6 |

| Ipratropium | 0.5 - 2.0 | 1.0 - 3.0 | 0.3 - 1.5 | 1.0 - 4.0 | 0.8 - 3.0 |

| Tiotropium | 0.05 - 0.2 | 0.1 - 0.5 | 0.03 - 0.1 | 0.2 - 1.0 | 0.1 - 0.4 |

Note: These values are approximate and can vary based on experimental conditions. They are provided for comparative purposes to contextualize the expected potency of a muscarinic antagonist like this compound.

Table 2: Representative Functional Antagonism (IC50, nM) of Common Anticholinergic Agents in In Vitro Assays

| Compound | Assay Type | M1 Receptor (IC50, nM) | M3 Receptor (IC50, nM) |

| Atropine | Calcium Mobilization | 1 - 10 | 0.5 - 5 |

| Scopolamine | Calcium Mobilization | 0.5 - 5 | 0.2 - 2 |

| Ipratropium | Phosphoinositide Turnover | 2 - 20 | 1 - 15 |

| Tiotropium | Calcium Mobilization | 0.1 - 1 | 0.05 - 0.5 |

Note: Functional assay results are highly dependent on the specific cell line, agonist used, and readout. These values represent a general range for common in vitro functional assays.

Experimental Protocols

To facilitate further research into the pharmacodynamics of this compound and its dibenzothiepin derivatives, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competition)

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound) for muscarinic receptors using a radiolabeled ligand.

1. Materials:

-

Membrane Preparation: Cell membranes expressing the desired human muscarinic receptor subtype (M1, M2, M3, etc.).

-

Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: this compound or other dibenzothiepin derivatives.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity antagonist (e.g., 1 µM atropine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

2. Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, vehicle (for total binding), or the non-specific binding control.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Calcium Mobilization)

This protocol describes a method to assess the functional antagonist activity of a compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing Gq-coupled muscarinic receptors (e.g., M1, M3).

1. Materials:

-

Cell Line: A cell line stably expressing the human M1 or M3 muscarinic receptor (e.g., CHO-K1, HEK293).

-

Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Muscarinic Agonist: e.g., Carbachol or Acetylcholine.

-

Test Compound: this compound or other dibenzothiepin derivatives.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader with kinetic reading capabilities.

2. Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Pre-incubate the cells with the test compound or vehicle for a defined period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence.

-

After establishing a stable baseline, inject the muscarinic agonist at a concentration that elicits a sub-maximal response (e.g., EC80).

-

Continue to monitor the fluorescence signal to capture the peak calcium response.

3. Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data, with the response in the absence of the test compound set to 100% and the baseline fluorescence set to 0%.

-

Plot the percentage of agonist response against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Visualizations

Signaling Pathway of Muscarinic Receptor Antagonism

Caption: General signaling cascade for Gq-coupled muscarinic receptors and the inhibitory action of this compound.

Experimental Workflow for Competition Binding Assay

Caption: A streamlined workflow for determining this compound's binding affinity via a competition radioligand binding assay.

Experimental Workflow for Calcium Mobilization Assay

Caption: A typical workflow for assessing the functional antagonism of this compound using a calcium mobilization assay.

Conclusion

This compound's dibenzothiepin structure is integral to its function as a muscarinic antagonist. While a detailed quantitative pharmacodynamic profile is not currently in the public literature, this guide provides the foundational knowledge and experimental frameworks necessary for its investigation. The provided protocols for radioligand binding and functional calcium mobilization assays, along with the illustrative signaling pathway and workflow diagrams, offer a comprehensive starting point for researchers aiming to elucidate the precise molecular interactions and functional consequences of this compound's engagement with muscarinic receptors. Further research to generate specific binding and functional data for this compound will be invaluable in fully understanding its therapeutic actions and in the development of novel dibenzothiepin-based modulators of the cholinergic system.

Tropatepine's Impact on Cholinergic and Dopaminergic Balance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Cholinergic-Dopaminergic Balance

The basal ganglia, a group of subcortical nuclei, are crucial for motor control, learning, and motivation. Within the striatum, the main input nucleus of the basal ganglia, a delicate interplay exists between acetylcholine (ACh), released from cholinergic interneurons, and dopamine (DA), released from nigrostriatal neurons. Dopamine, acting through D1 and D2 receptors, and acetylcholine, acting through muscarinic (M1-M5) and nicotinic receptors, exert opposing effects on the excitability of striatal projection neurons. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative increase in cholinergic activity, contributing to the characteristic motor symptoms of tremor, rigidity, and bradykinesia.[1]

Tropatepine, as a non-selective muscarinic antagonist, redresses this imbalance by blocking the action of acetylcholine on its receptors.[2][3] This guide details the experimental approaches to quantify the binding affinity and functional effects of compounds like this compound and to assess their in vivo impact on neurotransmitter levels.

Quantitative Data on Receptor Interactions

A thorough understanding of a drug's mechanism of action requires quantitative data on its interaction with its molecular targets. For this compound, this would involve determining its binding affinity (Ki) for various muscarinic and dopaminergic receptor subtypes and its functional potency (EC50 or IC50) in cellular assays.

Due to the limited availability of public data for this compound, the following tables present illustrative data to demonstrate the standard format for such information.

Table 1: Illustrative Binding Affinity of this compound for Muscarinic and Dopaminergic Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) - Illustrative |

| Muscarinic M1 | [³H]-Pirenzepine | CHO-K1 cells | 1.5 |

| Muscarinic M2 | [³H]-AF-DX 384 | Rat heart | 5.2 |

| Muscarinic M3 | [³H]-4-DAMP | Human salivary gland | 3.8 |

| Muscarinic M4 | [³H]-Pirenzepine | Rat striatum | 2.1 |

| Muscarinic M5 | [³H]-NMS | HEK293 cells | 4.5 |

| Dopamine D1 | [³H]-SCH23390 | Rat striatum | > 1000 |

| Dopamine D2 | [³H]-Spiperone | Rat striatum | > 1000 |

| Dopamine D3 | [³H]-7-OH-DPAT | HEK293 cells | > 1000 |

| Dopamine D4 | [³H]-Nemonapride | CHO cells | > 1000 |

| Dopamine D5 | [³H]-SCH23390 | HEK293 cells | > 1000 |

Table 2: Illustrative Functional Activity of this compound at Muscarinic and Dopaminergic Receptors

| Receptor Subtype | Assay Type | Agonist/Stimulation | Cell Line | Functional Readout | IC50/EC50 (nM) - Illustrative |

| Muscarinic M1 | Calcium Mobilization | Carbachol | CHO-M1 cells | Intracellular Ca²⁺ | 10.2 (IC50) |

| Muscarinic M2 | cAMP Inhibition | Oxotremorine-M | CHO-M2 cells | cAMP levels | 25.8 (IC50) |

| Muscarinic M3 | Inositol Phosphate Accumulation | Acetylcholine | HEK-M3 cells | IP₁ accumulation | 18.5 (IC50) |

| Dopamine D2 | cAMP Inhibition | Quinpirole | HEK-D2 cells | cAMP levels | > 10,000 (IC50) |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a drug for a specific receptor.[4][5][6][7][8]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for muscarinic and dopaminergic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Tissues (e.g., rat striatum, heart) or cultured cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

-

-

Competition Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [³H]-N-methylscopolamine for pan-muscarinic receptors, or a subtype-selective radioligand) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[9][10][11][12]

Objective: To determine the effect of this compound administration on the extracellular levels of acetylcholine and dopamine in the striatum.

Methodology:

-

Surgical Implantation of Microdialysis Probe:

-

An animal (e.g., a rat) is anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting the striatum.

-

The cannula is secured to the skull with dental cement. The animal is allowed to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the striatum.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF.

-

Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

-

-

Drug Administration and Sample Collection:

-

Baseline dialysate samples are collected to establish stable neurotransmitter levels.

-

This compound is administered (e.g., systemically via intraperitoneal injection or locally via reverse dialysis through the probe).

-

Dialysate collection continues to monitor the drug-induced changes in acetylcholine and dopamine levels over time.

-

-

Neurotransmitter Analysis:

-

The concentrations of acetylcholine and dopamine in the dialysate samples are quantified using a highly sensitive analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

-

-

Data Analysis:

-

Neurotransmitter concentrations are expressed as a percentage of the baseline levels.

-

Statistical analysis is performed to determine the significance of the changes in acetylcholine and dopamine levels following this compound administration.

-

Caption: Workflow for an in vivo microdialysis experiment.

Signaling Pathways and this compound's Mechanism of Action

This compound's primary mechanism of action is the blockade of muscarinic acetylcholine receptors. These are G-protein coupled receptors (GPCRs) that are broadly classified into two families based on their signaling pathways: the M1-like receptors (M1, M3, M5) which couple to Gq/11 proteins, and the M2-like receptors (M2, M4) which couple to Gi/o proteins.

References

- 1. Dopaminergic regulation of striatal cholinergic interneurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. experts.umn.edu [experts.umn.edu]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]

Preclinical Investigation of Tropatepine for Cataplexy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cataplexy, the sudden and transient loss of muscle tone triggered by strong emotions, is a pathognomonic symptom of narcolepsy type 1. While current treatments exist, a subset of patients remains refractory to conventional therapies. Recent clinical case reports have highlighted the potential of tropatepine, a muscarinic acetylcholine receptor antagonist, in treating drug-resistant cataplexy.[1][2][3] This technical guide outlines a proposed framework for the preclinical investigation of this compound for cataplexy, addressing the current gap in experimental data. It details the hypothesized mechanism of action, potential experimental protocols in established animal models, and a strategy for data presentation and visualization to guide future research in this promising area.

Introduction

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS) and manifestations of dissociated rapid eye movement (REM) sleep, such as cataplexy, sleep paralysis, and hypnagogic hallucinations.[1][4][5] Cataplexy, in particular, can be debilitating and is often the most challenging symptom to manage.[6] The pathophysiology of narcolepsy with cataplexy is strongly linked to the loss of hypocretin (orexin)-producing neurons in the hypothalamus.[7][8][9] This loss is thought to lead to instability in the sleep-wake regulating systems, including a dysregulation of cholinergic pathways involved in REM sleep atonia.[1][7]

Current pharmacological treatments for cataplexy include sodium oxybate and certain antidepressants. However, a significant number of patients experience persistent symptoms, highlighting the need for novel therapeutic strategies.[3] Clinical observations of dramatic improvement in patients with severe, drug-resistant cataplexy treated with this compound, an anticholinergic agent, suggest a promising new avenue for treatment.[1][2] this compound is a muscarinic antagonist primarily used for managing Parkinson's disease and extrapyramidal symptoms induced by neuroleptics.[10][11][12][13] Its efficacy in cataplexy is hypothesized to stem from its ability to counteract the excessive cholinergic activity believed to underlie the intrusion of REM sleep atonia into wakefulness.[1]

This document serves as a comprehensive guide for researchers and drug development professionals, proposing a structured approach to the preclinical evaluation of this compound for cataplexy.

Proposed Mechanism of Action of this compound in Cataplexy

This compound hydrochloride functions as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[10][14] There are five subtypes of muscarinic receptors (M1-M5) that are widely distributed throughout the central nervous system and play crucial roles in regulating neuronal excitability and various physiological processes. This compound's therapeutic effect in cataplexy is likely mediated by its blockade of these receptors in brain regions that control muscle tone and REM sleep.

The prevailing hypothesis for cataplexy involves an overactive cholinergic system in the brainstem, particularly in the pontine reticular formation, which is responsible for inducing muscle atonia during REM sleep.[1] In individuals with narcolepsy, the loss of hypocretin signaling is thought to disinhibit these cholinergic neurons, making them hypersensitive to emotional stimuli. This hypersensitivity leads to the inappropriate activation of the descending pathways that cause muscle atonia, resulting in a cataplectic attack.

This compound, by blocking muscarinic receptors, is proposed to interfere with this pathological cholinergic overactivity. By reducing the transmission of acetylcholine-mediated signals in the brainstem, this compound may raise the threshold for the induction of muscle atonia, thereby preventing or reducing the frequency and severity of cataplectic episodes.

Proposed signaling pathway for this compound's action in cataplexy.

Proposed Preclinical Experimental Protocols

To validate the clinical observations and elucidate the mechanism of action of this compound in cataplexy, a series of preclinical studies in established animal models are warranted.

Animal Models

Genetically engineered mouse models are the most appropriate for initial preclinical studies due to their well-characterized phenotypes and the availability of standardized behavioral assays.[7][8][15]

-

Orexin/Ataxin-3 Transgenic Mice: These mice exhibit a progressive loss of orexin neurons, closely mimicking the pathophysiology of human narcolepsy with cataplexy.

-

Prepro-orexin Knockout (KO) Mice: These mice have a complete absence of orexin and display clear cataplexy-like behaviors.[8]

Experimental Workflow

Proposed experimental workflow for preclinical evaluation of this compound.

Detailed Methodologies

3.3.1. Drug Preparation and Administration

-

Vehicle: Sterile saline or another appropriate vehicle.

-

This compound Doses: A dose-response study should be conducted. Based on clinical use for other indications, a starting point for animal studies could be in the range of 1-10 mg/kg.

-

Route of Administration: Intraperitoneal (i.p.) injections for acute studies or continuous administration via osmotic minipumps for chronic studies to maintain stable plasma concentrations, given this compound's long half-life.[1]

3.3.2. Behavioral Assessment of Cataplexy

-

Emotion-Triggered Cataplexy Test: A common method involves presenting a highly palatable food item, such as chocolate, to food-restricted mice. The excitement of anticipating and consuming the reward can trigger cataplexy-like episodes (sudden behavioral arrests with loss of muscle tone).

-

Quantification: The frequency and duration of cataplectic attacks will be manually scored from video recordings by an observer blinded to the treatment conditions.

3.3.3. Electrophysiological Recordings

-

EEG/EMG Implantation: Mice will be surgically implanted with electrodes to record electroencephalography (EEG) and electromyography (EMG) signals.

-

Data Acquisition and Analysis: Continuous 24/7 recordings will be performed to analyze sleep-wake architecture (wakefulness, NREM sleep, REM sleep) and to objectively identify cataplectic events (brief episodes of wakefulness with low EMG activity).

Quantitative Data Presentation

The following tables provide a template for the structured presentation of quantitative data from the proposed preclinical studies.

Table 1: Dose-Dependent Effect of this compound on Cataplexy Frequency and Duration

| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Cataplexy Frequency (events/hour) | Average Duration of Cataplexy (seconds) |

| Vehicle | 0 | |||

| This compound | 1 | |||

| This compound | 3 | |||

| This compound | 10 |

Table 2: Effect of Chronic this compound Treatment on Sleep-Wake Architecture

| Treatment Group | Dose (mg/kg) | % Time in Wakefulness | % Time in NREM Sleep | % Time in REM Sleep |

| Vehicle | 0 | |||

| This compound | (Effective Dose) |

Conclusion

The successful clinical application of this compound in treatment-resistant cataplexy presents a compelling case for its further investigation. The proposed preclinical research framework outlined in this guide provides a systematic approach to evaluating the efficacy and mechanism of action of this compound in established animal models of narcolepsy. The data generated from these studies will be crucial for understanding the therapeutic potential of this compound and for informing the design of future clinical trials. A thorough preclinical investigation will be a critical step in potentially bringing a new, effective treatment option to patients suffering from the debilitating effects of cataplexy.

References

- 1. Successful treatment of drug-resistant cataplexy with the anticholinergic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Successful treatment of drug-resistant cataplexy with the anticholinergic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recently Approved and Upcoming Treatments for Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Update on the pharmacologic management of narcolepsy: mechanisms of action and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cataplexy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Animal models of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Treatment paradigms for cataplexy in narcolepsy: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Buy this compound | 27574-24-9 [smolecule.com]

- 13. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 15. maze.conductscience.com [maze.conductscience.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Tropatepine from 3-Chlorotropane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Tropatepine, an anticholinergic agent, starting from 3-chlorotropane. The protocol is based on established chemical principles, including a Grignard reaction followed by dehydration. Additionally, the mechanism of action of this compound as a muscarinic acetylcholine receptor antagonist is outlined.

Experimental Protocols

The synthesis of this compound from 3-chlorotropane is a two-step process. The following protocol is a generalized procedure based on the available chemical literature. Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Grignard Reaction of 3-Chlorotropane with Dibenzo[b,e]thiepin-11(6H)-one

This step involves the formation of a Grignard reagent from 3-chlorotropane and its subsequent reaction with dibenzo[b,e]thiepin-11(6H)-one to form an alcohol intermediate.

Materials:

-

3-Chlorotropane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dibenzo[b,e]thiepin-11(6H)-one

-

Iodine crystal (as initiator)

-

Round-bottom flask, reflux condenser, dropping funnel, and heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Add magnesium turnings to the flask.

-

Add a small crystal of iodine to the flask to activate the magnesium.

-

In the dropping funnel, prepare a solution of 3-chlorotropane in anhydrous diethyl ether or THF.

-

Add a small amount of the 3-chlorotropane solution to the magnesium turnings to initiate the Grignard reaction. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining 3-chlorotropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Dissolve dibenzo[b,e]thiepin-11(6H)-one in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol intermediate.

Step 2: Dehydration of the Alcohol Intermediate to this compound

The alcohol intermediate from Step 1 is dehydrated to form the final product, this compound.

Materials:

-

Crude alcohol intermediate from Step 1

-

Dehydrating agent (e.g., p-toluenesulfonic acid, sulfuric acid, or iodine)

-

Anhydrous solvent (e.g., toluene or xylene)

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

-

Round-bottom flask, reflux condenser, and heating mantle

Procedure:

-

Place the crude alcohol intermediate in a round-bottom flask.

-

Add an appropriate anhydrous solvent such as toluene.

-

Add a catalytic amount of the dehydrating agent.

-

Heat the mixture to reflux. If using a Dean-Stark apparatus, collect the water that is formed.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography to obtain the final product.

Data Presentation

| Parameter | Step 1: Grignard Reaction | Step 2: Dehydration | Overall |

| Reactant 1 (mass, moles) | 3-Chlorotropane (g, mol) | Alcohol Intermediate (g, mol) | |